Product packaging for Ethyl 4-(3-oxocyclohexyl)benzoate(Cat. No.:CAS No. 131379-22-1)

Ethyl 4-(3-oxocyclohexyl)benzoate

Cat. No.: B142292
CAS No.: 131379-22-1
M. Wt: 246.3 g/mol
InChI Key: COZQEZKXAYCLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4-(3-oxocyclohexyl)benzoate ( 131379-22-1) is a high-value chemical building block with a molecular formula of C15H18O3 and a molecular weight of 246.30 g/mol. This compound features both an ester and a ketone functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry research. Its structure, which incorporates a rigid aromatic benzoate core linked to a flexible 3-oxocyclohexyl ring, is particularly valuable for constructing more complex molecules. Researchers utilize this compound in the exploration of structure-activity relationships (SAR) and as a key synthetic precursor in various development pipelines. The ketone moiety on the cyclohexyl ring serves as a reactive handle for nucleophilic addition and condensation reactions, as well as for reduction to the corresponding alcohol. Meanwhile, the ethyl ester can be hydrolyzed to the carboxylic acid or subjected to transesterification. This multifunctionality allows for diverse chemical transformations, aiding in the creation of compound libraries for drug discovery and materials science. Available as >99% pure material. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O3 B142292 Ethyl 4-(3-oxocyclohexyl)benzoate CAS No. 131379-22-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(3-oxocyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-18-15(17)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h6-9,13H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZQEZKXAYCLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466954
Record name Ethyl 4-(3-oxocyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131379-22-1
Record name Ethyl 4-(3-oxocyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 4 3 Oxocyclohexyl Benzoate and Analogues

Convergent and Divergent Synthetic Pathways for Ethyl 4-(3-oxocyclohexyl)benzoate

The synthesis of this compound can be approached through various synthetic strategies. These pathways involve the formation of the ester and the construction of the substituted cyclohexane (B81311) ring, which can be achieved in different orders, reflecting convergent or divergent approaches.

Esterification Strategies in the Synthesis of Benzoate (B1203000) Moieties

The formation of the ethyl benzoate portion of the molecule is a critical step. Fischer esterification is a classic and widely used method for this transformation. scribd.com This reaction involves treating a carboxylic acid, in this case, benzoic acid, with an alcohol (ethanol) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. scribd.commasterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.comyoutube.com

Alternative methods for esterification that can be applied to the synthesis of benzoate moieties include:

Reaction with Benzoyl Chloride: Acylation of alcohols with benzoyl chloride in the presence of a base like TMEDA can rapidly produce benzoates in high yields. organic-chemistry.org

Use of Diacyl Disulfides: These reagents, under DMAP catalysis, allow for efficient and site-selective acylation of hydroxyl groups. organic-chemistry.org

Copper-Catalyzed C-H Esterification: This method involves the use of a copper catalyst to directly esterify a C-H bond. organic-chemistry.org

Williamson Ether Synthesis: While typically used for ethers, a modified approach can be used to form esters. For example, reacting a benzoate precursor with an appropriate ethyl halide. quora.com

The choice of esterification strategy can be influenced by the presence of other functional groups in the starting materials and the desired reaction conditions. For instance, milder methods may be necessary if sensitive functional groups are present that would not tolerate the harsh acidic conditions of Fischer esterification.

Cyclohexanone (B45756) Ring Construction and Functionalization

The construction and functionalization of the cyclohexanone ring are central to the synthesis of this compound. Various methods exist for forming six-membered rings, and subsequent modifications can introduce the required ketone functionality and the benzoate substituent.

One common approach is the Robinson annulation, which combines a ketone and a methyl vinyl ketone to form a cyclohexenone, which can then be further modified. Another powerful tool is the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile, which can form a substituted cyclohexene (B86901) ring in a single step.

Functionalization of a pre-existing cyclohexane ring is also a key strategy. This can involve:

Oxidation of a cyclohexanol: A secondary alcohol on the cyclohexane ring can be oxidized to the corresponding ketone using a variety of oxidizing agents, such as chromic acid, PCC, or Swern oxidation.

Ring-opening of bicyclic compounds: Certain bicyclic precursors can undergo ring-opening reactions to generate functionalized cyclohexyl systems.

Cyclization of linear precursors: Acyclic molecules with appropriate functional groups at their ends can be induced to cyclize, forming the cyclohexane ring.

The presence of substituents on the cyclohexane ring influences its conformation. Substituents generally prefer to occupy the equatorial position to minimize steric hindrance. libretexts.org This conformational preference is an important consideration in the design of synthetic routes and in predicting the stereochemical outcome of reactions.

Regioselective Introduction of the 3-Oxo Substituent on the Cyclohexane Ring

The precise placement of the ketone group at the 3-position of the cyclohexane ring relative to the benzoate group is a significant challenge. The regioselectivity of this transformation is crucial for the successful synthesis of the target molecule.

Several strategies can be employed to achieve this regiocontrol:

Starting with a pre-functionalized precursor: A common approach is to begin with a starting material that already contains a functional group that can be converted to a ketone at the desired position. For example, using a cyclohexane derivative with a hydroxyl group or a double bond at the 3-position.

Directing group-assisted reactions: A substituent already present on the ring can direct the introduction of the new functional group to a specific position.

Ring-opening of a bicyclic system: The regioselective cleavage of a specific bond in a bicyclic precursor can lead to a cyclohexanone with the desired substitution pattern. For example, the ring-opening of cyclohexane-1,3-dione-2-spirocyclopropanes with amines provides a route to 2-substituted tetrahydroindol-4-ones. acs.org

Enolate chemistry: The formation of a specific enolate of a cyclohexanone derivative can allow for the selective introduction of a substituent at the alpha-position, which could then be used to direct further functionalization.

The priority of functional groups in IUPAC nomenclature dictates that the ketone group is named with the suffix "-one" when it is the highest priority group. masterorganicchemistry.com

Stereoselective Approaches to Chiral this compound Derivatives

The synthesis of specific stereoisomers of this compound, where the cyclohexyl ring contains chiral centers, requires stereoselective methods. This is particularly important in the synthesis of biologically active molecules where only one enantiomer or diastereomer may exhibit the desired activity.

Key strategies for achieving stereoselectivity include:

Use of chiral catalysts: Asymmetric catalysis, employing chiral metal complexes or organocatalysts, can enantioselectively create stereocenters during the formation of the cyclohexane ring or its functionalization.

Chiral auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of a reaction. Once the desired stereocenter is created, the auxiliary is removed.

Substrate-controlled diastereoselection: Existing stereocenters in the starting material can influence the stereochemical outcome of subsequent reactions. The conformational rigidity of the cyclohexane ring plays a significant role in this process. libretexts.org

Enzymatic resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

Precursor Design and Intermediate Derivatization in this compound Synthesis

For instance, a plausible retrosynthetic analysis could disconnect the molecule into a 4-substituted benzoic acid derivative and a 3-substituted cyclohexanone. The benzoic acid portion could be derived from commercially available 4-hydroxybenzoic acid, which is then esterified. The cyclohexanone component could be synthesized from a variety of cyclic or acyclic precursors.

An alternative approach involves starting with a molecule that already contains the cyclohexane ring and the aromatic ring, such as 4-phenylcyclohexanone. This intermediate could then be functionalized to introduce the ester group on the benzene (B151609) ring and the oxo group at the desired position on the cyclohexane ring.

The synthesis of related analogues, such as Ethyl 4-(3-chlorobenzamido)benzoate, demonstrates a two-step process involving esterification followed by amidation. eurjchem.com This highlights how the core structure can be modified to produce a variety of derivatives.

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts.

Key parameters that are often optimized include:

Temperature: The reaction temperature can significantly affect the rate of reaction and the formation of side products. For esterification reactions, heating is often required to drive the equilibrium towards the product. scribd.com

Catalyst: The choice and amount of catalyst can have a profound impact on the reaction. For Fischer esterification, strong acids like sulfuric acid are common, but other catalysts like expandable graphite (B72142) under microwave irradiation have also been shown to be effective. cibtech.org

Solvent: The solvent can influence the solubility of reactants and the reaction mechanism. In some cases, one of the reactants, such as the alcohol in an esterification, can also serve as the solvent. masterorganicchemistry.com

Reactant stoichiometry: The molar ratio of the reactants can be adjusted to maximize the conversion of the limiting reagent. cibtech.org

Reaction time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time. quora.com

A study on the synthesis of ethyl benzoate using expandable graphite as a catalyst under microwave heating found that a mole ratio of benzoic acid to ethanol (B145695) of 1.0:5.0, a catalyst loading of 8% by weight, a reaction temperature of 85°C, and a microwave power of 135 W resulted in a yield of 80.1% within 1.5 hours. cibtech.org This demonstrates the importance of systematically varying reaction parameters to achieve optimal results.

The table below summarizes the optimization of various reaction parameters for the synthesis of benzoates and related compounds from different studies.

ParameterCondition 1Condition 2Condition 3Yield/ConversionReference
Catalyst Sulfuric AcidExpandable GraphiteDeep Eutectic SolventHigh scribd.comcibtech.orgdergipark.org.tr
Temperature Room Temperature85 °C75 °C80.1% (at 85°C) cibtech.orgdergipark.org.trresearchgate.net
Solvent EthanolCyclohexaneNo extra solventHigh masterorganicchemistry.comcibtech.orgdergipark.org.tr
Reactant Ratio (Acid:Alcohol) 1:large excess1:51:1080.1% (at 1:5) masterorganicchemistry.comcibtech.orgdergipark.org.tr
Reaction Time 2.5 hours1.5 hours-90% (at 2.5h) cibtech.orgorgsyn.org

Alternative Synthetic Routes and Novel Methodologies for Related Benzocyclohexanone Esters

While a direct, one-pot synthesis for this compound may not be extensively documented, its structure lends itself to several established and innovative synthetic strategies. The core of this molecule is a 4-aryl-3-oxocyclohexyl moiety. Therefore, methodologies for constructing this framework are paramount. Key reactions such as the Michael addition and the Robinson annulation form the foundation for many synthetic approaches.

A plausible and widely applicable method for constructing the 4-arylcyclohexanone skeleton is through a Michael addition reaction. wikipedia.orgnih.govtamu.edu This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of synthesizing analogues of this compound, this could involve the reaction of a suitable aryl nucleophile with a cyclohexenone derivative. For instance, the lithium salt of an ethyl benzoate derivative could act as the Michael donor, attacking a cyclohexenone acceptor.

Another powerful tool for the formation of six-membered rings is the Robinson annulation. drugfuture.comwikipedia.orgnih.govmasterorganicchemistry.comlibretexts.org This reaction combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a cyclohexenone ring. While traditionally used to build fused ring systems, modifications of this reaction can be envisioned for the synthesis of 4-arylcyclohexanones. This could involve the reaction of an enolate with an aryl vinyl ketone. Subsequent reduction of the resulting cyclohexenone would yield the desired saturated cyclohexanone ring.

Recent advancements in catalysis have offered novel approaches to these classical reactions, often providing higher yields, selectivity, and milder reaction conditions. For example, the use of organocatalysts in Michael additions has gained significant traction. These small organic molecules can activate both the nucleophile and the electrophile, leading to highly enantioselective and diastereoselective transformations.

Furthermore, transition metal-catalyzed cross-coupling reactions represent a powerful alternative for the formation of the aryl-cyclohexane bond. For instance, a Suzuki or Negishi coupling of a cyclohexenyl triflate or halide with an appropriate arylboronic acid or organozinc reagent, followed by selective reduction of the double bond and oxidation of a hydroxyl group to a ketone, could provide a viable pathway.

A study on the synthesis of 4-amino-4-arylcyclohexanones, a class of analgesic compounds, provides valuable insights into constructing the 4-arylcyclohexanone core. nih.gov Their synthetic strategy involved a double Michael reaction of an acrylate (B77674) with an arylacetonitrile, followed by cyclization, decarboxylation, and subsequent chemical transformations. This highlights the modularity of synthetic approaches, where a variety of functional groups can be introduced onto the cyclohexanone ring.

The following data tables summarize some of the key synthetic strategies and findings for the formation of related benzocyclohexanone ester precursors and analogues.

Table 1: Michael Addition Approaches to 4-Arylcyclohexanone Derivatives

Michael DonorMichael AcceptorCatalyst/ConditionsProductReference
ArylacetonitrileAcrylateBase4-Aryl-4-cyanocyclohexanone precursor nih.gov
Lithium dialkylcuprateCyclohexenoneEther, low temperature3-Alkyl-4-arylcyclohexanone
Malonic ester enolateAryl vinyl ketoneBase1,5-Diketone precursor to cyclohexenone tamu.edu

Table 2: Robinson Annulation Strategies for Cyclohexenone Formation

Enolate Sourceα,β-Unsaturated KetoneCatalyst/ConditionsProductReference
CyclohexanoneMethyl vinyl ketoneBaseOctahydronaphthalene-1,6-dione wikipedia.org
2-Methyl-1,3-cyclopentanedioneAryl-substituted vinyl ketoneBasePrecursor to steroid hormones libretexts.org
Cyclic imideVinyl ketoneNaOEt, then TfOHFused bicyclic amides nih.gov

Table 3: Other Relevant Synthetic Transformations

ReactionSubstrateReagentsProductReference
Catalytic HydrogenationEthyl 4-(3-oxocyclohexen-1-yl)benzoateH₂, Pd/CThis compound
Suzuki CouplingCyclohexenyl triflateArylboronic acid, Pd catalyst4-Arylcyclohexene
Oxidation4-ArylcyclohexanolPCC, CrO₃4-Arylcyclohexanone

These tables illustrate the diversity of methods available to synthetic chemists for the construction of benzocyclohexanone esters and their analogues. The choice of a particular route would depend on the availability of starting materials, the desired substitution pattern, and the required stereochemical outcome. Future research in this area will likely focus on the development of even more efficient, selective, and environmentally benign synthetic methodologies.

Mechanistic Organic Chemistry of Ethyl 4 3 Oxocyclohexyl Benzoate Transformations

Reactivity Profiles of the Ketone Functionality within Ethyl 4-(3-oxocyclohexyl)benzoate

The ketone group in the 3-position of the cyclohexyl ring is a primary site of chemical reactivity. Its partial positive character at the carbonyl carbon makes it susceptible to a range of nucleophilic attacks and other transformations.

Nucleophilic Addition and Reduction Reactions

The carbonyl carbon of the ketone is electrophilic and readily undergoes nucleophilic addition. Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, will attack the carbonyl carbon to form a tertiary alcohol after an aqueous workup. The mechanism involves the nucleophile's direct attack on the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated.

Reduction of the ketone to a secondary alcohol can be achieved using various reducing agents. Metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. The mechanism of these reductions involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate during the workup to yield the corresponding alcohol, ethyl 4-(3-hydroxycyclohexyl)benzoate. The reduction of a similar compound, ethyl 4-(4-oxocyclohexyl)benzoate, to its corresponding alcohol has been noted in the literature.

Enolization and Alpha-Alkylation Pathways

The presence of α-hydrogens (protons on the carbons adjacent to the ketone) allows for the formation of an enol or enolate under acidic or basic conditions, respectively. This enolization is a key step for several reactions at the α-position. In the presence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), the ketone can be deprotonated to form a regiochemically defined enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in a process known as α-alkylation. This pathway provides a method for introducing alkyl substituents at the C2 or C4 positions of the cyclohexanone (B45756) ring.

Oxidation Reactions

While the ketone itself is relatively resistant to further oxidation under mild conditions, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. A notable oxidation reaction applicable to cyclic ketones is the Baeyer-Villiger oxidation. wiley-vch.de In this reaction, a peroxy acid is used to convert the ketone into a lactone (a cyclic ester). The mechanism involves the nucleophilic attack of the peroxy acid on the carbonyl carbon, followed by a rearrangement where one of the α-carbons migrates to the oxygen of the peroxy group, ultimately leading to the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon. wiley-vch.de

Ester Group Reactivity and Interconversion in this compound

The ethyl ester group on the aromatic ring also presents a site for various chemical transformations, primarily through nucleophilic acyl substitution.

One of the most fundamental reactions of the ester group is hydrolysis, which can be catalyzed by either acid or base. libretexts.org In base-promoted hydrolysis, a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid. libretexts.org Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water.

Transesterification is another important reaction where the ethyl group of the ester is exchanged for a different alkyl group by reacting the ester with an excess of another alcohol in the presence of an acid or base catalyst. libretexts.org For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of mthis compound and ethanol (B145695).

The ester can also be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which converts the ester to a primary alcohol, yielding [4-(3-oxocyclohexyl)phenyl]methanol. The mechanism involves two additions of a hydride ion. libretexts.org

Furthermore, the ester can react with organometallic reagents like Grignard reagents. This reaction results in the formation of a tertiary alcohol, with the addition of two equivalents of the organometallic reagent to the carbonyl carbon. libretexts.org

Investigating Rearrangement Reactions and Fragmentations Involving the this compound Core

The molecular structure of this compound can be susceptible to rearrangement reactions under specific conditions. As previously mentioned, the Baeyer-Villiger oxidation represents a significant rearrangement of the ketone functionality. wiley-vch.de

Under strongly acidic conditions, rearrangements involving the cyclohexyl ring are conceivable, potentially leading to ring contraction or expansion, although such reactions would likely require harsh conditions and may compete with other reaction pathways. Fragmentation reactions could be initiated by mass spectrometry, where the molecule would likely cleave at the ester linkage and at various points on the cyclohexyl ring, providing information about its structure.

Advanced Spectroscopic and Analytical Characterization of Ethyl 4 3 Oxocyclohexyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed mapping of molecular structures. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

Proton NMR (¹H NMR) spectroscopy offers a detailed picture of the hydrogen atoms within a molecule. For Ethyl 4-(3-oxocyclohexyl)benzoate, the ¹H NMR spectrum would be expected to display distinct signals corresponding to the aromatic protons of the benzoate (B1203000) ring, the ethyl ester group, and the protons of the 3-oxocyclohexyl substituent.

The aromatic protons would likely appear as two distinct sets of doublets in the downfield region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the ethyl group would present as a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group), with their chemical shifts influenced by the adjacent oxygen atom. The protons on the cyclohexyl ring would exhibit more complex splitting patterns in the aliphatic region of the spectrum due to their various diastereotopic environments and spin-spin coupling interactions.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (2H)~8.0d~8.5
Aromatic (2H)~7.3d~8.5
-OCH₂CH₃ (2H)~4.4q~7.1
Cyclohexyl (1H, CH)~3.0m
Cyclohexyl (CH₂)~2.0-2.6m
-OCH₂CH₃ (3H)~1.4t~7.1

Note: This table is predictive and based on known chemical shift values for similar structural motifs.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a definitive map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments.

The carbonyl carbons of the ester and ketone functional groups would be expected to resonate at the most downfield positions (typically δ 160-210 ppm). The aromatic carbons would appear in the region of δ 120-150 ppm. The carbon of the ethyl ester's methylene (B1212753) group (-OCH₂-) would be found further downfield than the methyl carbon due to the deshielding effect of the oxygen atom. The sp³-hybridized carbons of the cyclohexyl ring would resonate in the upfield region of the spectrum.

A predicted ¹³C NMR data table is provided below:

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
C=O (Ketone)~209
C=O (Ester)~166
Aromatic (quaternary)~145
Aromatic (CH)~130
Aromatic (quaternary)~129
Aromatic (CH)~128
-OCH₂CH₃~61
Cyclohexyl (CH)~48
Cyclohexyl (CH₂)~41
Cyclohexyl (CH₂)~25-35
-OCH₂CH₃~14

Note: This table is predictive and based on established ¹³C NMR chemical shift correlations.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connections between adjacent protons on the cyclohexyl ring and confirming the ethyl group's structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. HMBC is crucial for piecing together the entire molecular puzzle, for instance, by showing correlations between the aromatic protons and the ester carbonyl carbon, or between the cyclohexyl protons and the ketone carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of fragmentation patterns that aid in structural confirmation. The molecular weight of this compound is 246.31 g/mol . oeno-one.eu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition of the parent ion, confirming the molecular formula of this compound as C₁₅H₁₈O₃.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to its key functional moieties.

The most prominent features would be the strong stretching vibrations of the two carbonyl groups. The ester carbonyl (C=O) would typically absorb in the range of 1725-1705 cm⁻¹, while the ketone carbonyl stretch would be expected around 1715 cm⁻¹. The spectrum would also show characteristic C-O stretching vibrations for the ester group, typically in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

A summary of the expected key IR absorption bands is presented in the table below:

Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (Ester)1725 - 1705
C=O (Ketone)~1715
Aromatic C-H>3000
Aliphatic C-H<3000
C-O (Ester)1300 - 1000

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not widely available in published literature, the analysis of structurally similar compounds provides a framework for what to expect. For instance, studies on related benzoate derivatives have successfully determined their crystal systems, space groups, and unit cell parameters. These analyses often reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the crystal packing. For this compound, X-ray analysis would be crucial to determine the conformation of the cyclohexanone (B45756) ring (e.g., chair, boat, or twist-boat) and its orientation relative to the planar phenyl benzoate group.

A hypothetical table of crystallographic data that could be obtained for this compound is presented below.

ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Unit Cell Dimensionsa (Å), b (Å), c (Å), α (°), β (°), γ (°)
Volume (ų)Calculated from unit cell dimensions
Z (Molecules per unit cell)Integer value, e.g., 4
Calculated Density (g/cm³)Calculated from molecular weight and unit cell volume
ConformationDetails on the cyclohexanone ring conformation and dihedral angles

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in synthetic chemistry for both the analysis of product purity and the purification of compounds from reaction mixtures. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For this compound, GC can be used to assess its purity by detecting and quantifying any volatile impurities. When coupled with a mass spectrometer (GC-MS), it can also provide structural information about the compound and any co-eluting substances. The choice of the capillary column, which contains the stationary phase, is critical for achieving good separation. A low-polarity stationary phase is often suitable for a compound of this nature.

Below are typical parameters for a GC analysis of this compound.

ParameterTypical Condition
InstrumentGas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
ColumnFused silica capillary column (e.g., 30 m x 0.25 mm) with a low-polarity stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane)
Injector Temperature~250 °C
Oven Temperature ProgramInitial temp. ~100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier GasHelium or Hydrogen
Detector Temperature~280 °C (FID) or MS transfer line temperature

High-Performance Liquid Chromatography is a versatile and widely used technique for the analysis and purification of a broad range of organic compounds, especially those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase is used with a polar mobile phase. This method is highly effective for determining the purity of the compound and for separating it from starting materials, by-products, and other impurities. The enantiomeric purity of related chiral compounds has also been determined using chiral HPLC columns.

A representative set of HPLC conditions for the analysis of this compound is outlined below.

ParameterTypical Condition
InstrumentHPLC system with a UV-Vis detector
ColumnReversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Water
Flow Rate1.0 mL/min
Detection Wavelength~254 nm (due to the benzene ring chromophore)
Injection Volume10-20 µL

Thin-Layer Chromatography is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, TLC is typically performed on plates coated with a polar adsorbent, such as silica gel. The plate is developed in a sealed chamber containing a solvent system (mobile phase), which is usually a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The separation is based on the compound's polarity; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value.

Key aspects of TLC analysis for this compound are summarized in the table.

ParameterTypical Condition/Procedure
Stationary PhaseSilica gel 60 F254 plates
Mobile Phase (Eluent)Mixture of Hexane and Ethyl Acetate (e.g., 4:1 v/v)
VisualizationUV light (at 254 nm) or staining with an oxidizing agent (e.g., potassium permanganate) followed by heating
Rf ValueThe ratio of the distance traveled by the compound to the distance traveled by the solvent front. A typical Rf would be in the range of 0.3-0.5 for optimal separation.

Flash chromatography is a preparative column chromatography technique used for the rapid purification of organic compounds from a mixture. It utilizes air pressure to force the solvent through the column, which is packed with a solid adsorbent, most commonly silica gel. This method is routinely used to isolate this compound after its synthesis to remove unreacted starting materials and by-products. The choice of eluent is critical and is often determined by preliminary TLC analysis. A solvent system that provides an Rf value of around 0.2-0.3 for the desired compound on TLC is generally a good starting point for flash chromatography. A gradient of solvents, starting with a less polar mixture and gradually increasing the polarity, is often employed for difficult separations.

The general procedure for purification by flash chromatography is detailed in the table below.

ParameterTypical Condition/Procedure
Stationary PhaseSilica gel (200-300 or 230-400 mesh)
Eluent SystemA gradient of Hexane and Ethyl Acetate (e.g., starting from 9:1 to 4:1 v/v)
Loading MethodThe crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column, or adsorbed onto a small amount of silica gel and dry-loaded.
Fraction CollectionFractions are collected and analyzed by TLC to identify those containing the pure product.

Computational and Theoretical Studies on Ethyl 4 3 Oxocyclohexyl Benzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energetic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Ethyl 4-(3-oxocyclohexyl)benzoate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine the optimized molecular geometry. researchgate.netasianpubs.org These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable, lowest-energy conformation. The stability of the molecule can be further analyzed through natural bond orbital (NBO) analysis, which provides information about charge transfer and delocalization of electron density within the molecule. orientjchem.org

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-311++G(d,p)

ParameterBond/AngleCalculated Value
Bond LengthC=O (cyclohexanone)1.21 Å
C=O (ester)1.23 Å
C-O (ester)1.35 Å
O-CH2 (ester)1.45 Å
Bond AngleC-C-C (cyclohexanone)111.5°
O=C-O (ester)123.0°
C-O-CH2 (ester)116.0°
Dihedral AngleC-C-C-C (cyclohexanone)55.0°

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netresearchgate.net From the HOMO and LUMO energies, various chemical reactivity descriptors such as electronegativity, chemical hardness, and global softness can be calculated. These descriptors provide further insights into the molecule's reactivity profile. Time-dependent DFT (TD-DFT) can be employed to study the electronic absorption spectra, correlating with the HOMO-LUMO transitions. researchgate.net

Table 2: Hypothetical Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)5.0

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of this compound. The calculation of harmonic vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which can be compared with experimental data for structure verification. researchgate.net Furthermore, as mentioned, TD-DFT can be used to simulate the UV-Vis absorption spectrum, providing information about electronic transitions. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for elucidating reaction mechanisms. For reactions involving this compound, such as reduction of the ketone or hydrolysis of the ester, computational methods can be used to map the reaction pathway. This involves locating transition states and calculating activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. This information is crucial for optimizing reaction conditions and predicting potential side products.

Molecular Docking and Simulation Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.uanih.gov In the context of this compound, molecular docking could be used to investigate its potential interactions with biological targets such as enzymes or receptors. phcog.comphcog.com These studies can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov Molecular dynamics simulations can then be employed to study the stability and dynamics of the ligand-protein complex over time.

Exploration of Biological Activity and Potential Biomedical Applications of Ethyl 4 3 Oxocyclohexyl Benzoate

Assessment of Antimicrobial Properties

Although direct antimicrobial studies on Ethyl 4-(3-oxocyclohexyl)benzoate are not prominent in the literature, an assessment of its structural relatives suggests potential activity. The biological activity of compounds like the isomeric Ethyl 4-(4-oxocyclohexyl)benzoate is thought to be linked to its capacity for chemical transformations that could lead to antimicrobial effects, though the exact pathways are still being explored.

The benzoate (B1203000) portion of the molecule is a key indicator of potential antimicrobial action. Benzoic acid and its salts, such as sodium benzoate, are widely used as antimicrobial preservatives in food and pharmaceutical products. researchgate.net Their mechanism often involves the disruption of bacterial cell membranes. researchgate.net Simple esters of benzoic acid have also demonstrated antimicrobial capabilities. For instance, some studies have shown that esters can be more effective than the free acids, possibly because their increased lipophilicity facilitates easier passage through the mycobacterial cell membrane. nih.gov Ethyl 3,4-dihydroxybenzoate, a phenolic derivative, has been shown to potentiate the activity of antibiotics against drug-resistant Escherichia coli by inhibiting efflux pumps, which are a key bacterial defense mechanism. mdpi.com

Similarly, the cyclohexanone (B45756) moiety is a structural feature in many compounds with diverse biological properties. researchgate.net Functionally substituted cyclohexane (B81311) derivatives have been investigated for a range of bioactivities, including antimicrobial effects, suggesting they could be valuable scaffolds for developing new antimicrobial agents. researchgate.net

Table 1: Antimicrobial Activity of Related Benzoate Derivatives

Compound/Derivative Organism(s) Observed Effect Reference
Benzoic Acid Various microbes, including mycobacteria Antimicrobial properties. researchgate.netnih.gov researchgate.netnih.gov
Sodium Benzoate Bacteria Antimicrobial via membrane disruption. researchgate.net researchgate.net
Dinitrobenzoate Esters M. bovis BCG, M. smegmatis Revealed antimicrobial activity. nih.gov nih.gov

Investigation of Anti-inflammatory Activity

The potential anti-inflammatory activity of this compound can be inferred from studies on related structures. The isomeric compound, ethyl 4-(4-oxocyclohexyl)benzoate, is suggested to have potential anti-inflammatory effects, although this requires further investigation.

Many cyclohexane derivatives have been reported to possess anti-inflammatory potential. researchgate.net Furthermore, compounds containing a benzoic acid moiety are central to anti-inflammatory research. For example, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) piron, which exhibits anti-inflammatory activity comparable to diclofenac, is a benzoic acid derivative. mdpi.com In other research, newly synthesized carboxylic acid analogues demonstrated potent anti-inflammatory effects by inhibiting cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of the inflammatory response. nih.govresearchgate.net

Phenolic compounds found in plant extracts, such as gallic acid and catechins, which share structural similarities with substituted benzoates, have been linked to significant anti-inflammatory and antioxidant activities. nih.gov

Table 2: Anti-inflammatory Activity of Related Compounds

Compound/Derivative Model/Assay Key Findings Reference
(Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one (piron) Metabolite Carrageenan-induced paw edema in rats Exhibited anti-inflammatory activity comparable to diclofenac. mdpi.com mdpi.com
Phenylbutanal Carboxylic Acid Analogues (e.g., FM10, FM12) In vitro COX-1/2, 5-LOX assays; in vivo analgesic models Potent inhibitors of COX-2 (IC50 values of 0.69 and 0.18 µM, respectively). nih.govresearchgate.net nih.govresearchgate.net

Mechanism of Action Studies at the Molecular and Cellular Level

The precise mechanism of action for this compound has not been elucidated. However, insights can be drawn from its structural components. For the related ethyl 4-(4-oxocyclohexyl)benzoate, it is proposed that its biological effects are mediated through interactions with specific molecular targets, potentially involving oxidation and reduction of the ketone group, though these targets remain under investigation.

Potential mechanisms include:

Membrane Disruption: As seen with salts of benzoic acid, the molecule could exert antimicrobial effects by disrupting the integrity of bacterial cell membranes. researchgate.net

Enzyme Inhibition: A primary mechanism for anti-inflammatory action could be the inhibition of key enzymes in the inflammatory cascade, such as COX-1, COX-2, and 5-LOX, a mode of action observed in other complex synthetic carboxylic acids. nih.govresearchgate.net

Efflux Pump Inhibition: The compound could potentially interfere with bacterial resistance mechanisms. For example, ethyl 3,4-dihydroxybenzoate acts as an efflux pump inhibitor, preventing bacteria from expelling antibiotics. mdpi.com

Receptor Antagonism: The cyclohexanone core is found in the anesthetic ketamine, which functions as an NMDA receptor antagonist. wikipedia.org While a different application, this highlights that the cyclohexanone scaffold can interact with specific neural receptors.

Structure-Activity Relationship (SAR) Studies for Biological Potency

While no specific structure-activity relationship (SAR) studies have been conducted on this compound, general principles from related benzoate and cyclohexanone derivatives can provide a predictive framework.

For benzoate derivatives , several structural features are known to be crucial for biological activity:

Substituents on the Phenyl Ring: The presence, type, and position of substituents on the aromatic ring significantly influence potency. Hydrophilic substituents can be necessary to facilitate interactions with polar amino acid residues in biological targets. iomcworld.com For instance, in a series of uracil-based DPP-4 inhibitors, the ester and acid forms showed comparable activities, suggesting the ester group does not diminish potency in that context. nih.gov

The Aromatic Core: The planar phenyl ring is critical for enhancing hydrophobic interactions within the binding pockets of target proteins. iomcworld.comresearchgate.net

Hydrophobicity (LogP): Quantitative structure-activity relationship (QSAR) analysis of some eugenyl benzoate derivatives revealed that hydrophobicity (log P) was a more influential factor on their inhibitory concentration (IC50) than steric properties. nih.gov

For cyclohexanone derivatives , the conformation and substitution of the ring are key. The development of a cyclohexanone dehydrogenase enzyme highlighted how modifications to the enzyme's active site could accommodate bulkier cyclohexanone-related substrates, indicating the importance of steric fit for biological interactions. rsc.org

Table 3: Summary of SAR Findings in Related Derivatives

Compound Class Key SAR Finding Implication for Biological Activity Reference
Benzoic Acid Derivatives Hydrophilic substituents on the phenyl ring are crucial. Facilitates interaction and binding to polar amino acid residues. iomcworld.comresearchgate.net iomcworld.comresearchgate.net
Eugenyl Benzoate Derivatives Hydrophobicity (log P) is more instrumental than steric factors. Affects the inhibitory concentration (IC50). nih.gov nih.gov
Uracil-based Benzoate Esters Esters can display comparable activity to their acid counterparts. Suggests the ester moiety can be well-tolerated for binding. nih.gov nih.gov

Evaluation of Related Benzoate and Cyclohexanone Derivatives in Biomedical Contexts

The biomedical potential of this compound can be appreciated by evaluating the diverse applications of compounds containing either a benzoate or a cyclohexanone structure.

Benzoate Derivatives: This class of compounds has been extensively explored for therapeutic uses.

Anticancer Agents: Eugenyl benzoate derivatives have been synthesized and evaluated as inhibitors of the BCL-2 protein in colorectal cancer cell lines. nih.gov

Local Anesthetics: Based on lead compounds like tetracaine, novel benzoate derivatives have been designed and synthesized, showing good local anesthetic effects with low toxicity. rsc.orgresearchgate.net

Antitubercular Agents: Esterification of benzoic acid derivatives, particularly dinitrobenzoates, has been shown to enhance activity against mycobacteria, likely by improving cell entry. nih.gov

Diabetes Treatment: A series of uracil-based benzoic acid and ester derivatives have been identified as potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors, with one ester compound showing promise as a potential candidate for treating type 2 diabetes. nih.gov

Cyclohexanone Derivatives: The cyclohexanone scaffold is a versatile building block for bioactive molecules. nih.gov

Anesthetics and Antidepressants: Ketamine, a cyclohexanone derivative, is a well-established general anesthetic and has gained prominence for its rapid-acting antidepressant effects through its action as an NMDA receptor antagonist. wikipedia.org

Synthetic Intermediates: Cyclohexanones are crucial starting materials in the synthesis of a wide array of carbocyclic and heterocyclic scaffolds that are prevalent in FDA-approved drugs and other bioactive compounds. nih.gov

General Bioactivity: Substituted cyclohexane derivatives have been shown to possess a wide range of biological activities, including analgesic, antioxidant, and antithrombin properties, in addition to the antimicrobial and anti-inflammatory potential previously mentioned. researchgate.net

Applications of Ethyl 4 3 Oxocyclohexyl Benzoate in Advanced Materials Science and Specialty Chemistry

Role as an Intermediate in Complex Organic Molecule Synthesis

Ethyl 4-(3-oxocyclohexyl)benzoate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its utility stems from the presence of two reactive sites: the ketone group within the cyclohexyl ring and the ethyl ester attached to the benzene (B151609) ring. This dual functionality allows for a wide range of chemical modifications, making it a key component in multi-step synthetic pathways.

The ketone moiety can undergo a variety of reactions, including:

Reduction: The ketone can be reduced to a secondary alcohol, introducing a new chiral center and altering the molecule's polarity and reactivity.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, enabling the formation of new carbon-carbon bonds and the introduction of diverse functional groups.

Aldol (B89426) Condensation: The α-carbons to the ketone can be deprotonated to form enolates, which can then participate in aldol condensations to construct larger molecular frameworks.

The ethyl ester group can be modified through:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as acid chlorides, amides, or other esters.

Transesterification: The ethyl group can be exchanged with other alcohols to produce a library of different benzoate (B1203000) esters.

The strategic combination of these reactions allows for the construction of intricate molecular architectures. For instance, related thiourea (B124793) derivatives, such as ethyl 4-(3-benzoylthioureido)benzoate and ethyl 4-(3-butyrylthioureido)benzoate, are used as precursors in the synthesis of various heterocyclic systems like imidazole-2-thiones and 2-imino-1,3-thiazolines. researchgate.netnih.govresearchgate.net This highlights the potential of the core structure of this compound as a scaffold for creating a diverse range of complex molecules.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product
Ketone Reduction Ethyl 4-(3-hydroxycyclohexyl)benzoate
Ketone Grignard Reaction Ethyl 4-(3-alkyl-3-hydroxycyclohexyl)benzoate
Ketone Wittig Reaction Ethyl 4-(3-methylenecyclohexyl)benzoate
Ester Hydrolysis 4-(3-Oxocyclohexyl)benzoic acid
Ester Ammonolysis 4-(3-Oxocyclohexyl)benzamide

Potential in Polymer Chemistry and Material Science

The unique structure of this compound also lends itself to applications in polymer chemistry and material science. It can potentially be used as a monomer, a cross-linking agent, or a modifier to impart specific properties to polymeric materials. bldpharm.com

The presence of the reactive ketone and ester groups allows for its incorporation into polymer chains through various polymerization techniques. For example, the ester group could undergo polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. The cyclohexyl ring can enhance the thermal stability and mechanical properties of the resulting polymers.

Furthermore, derivatives of this compound have shown promise in specialized material applications. For instance, related thiourea compounds are investigated as curing agents for epoxy resins. researchgate.netnih.govresearchgate.net Curing agents play a crucial role in determining the final properties of the cured epoxy, such as its thermal stability, chemical resistance, and mechanical strength. researchgate.netnih.govresearchgate.net The development of new curing agents is essential for creating high-performance epoxy resins for use in aerospace, electronics, and structural adhesives. researchgate.netnih.govresearchgate.net

Table 2: Potential Polymer Applications of this compound

Application Role of Compound Resulting Polymer Property
Polyester Synthesis Monomer (with a diol) Enhanced thermal stability
Polyamide Synthesis Monomer (with a diamine) Improved mechanical strength
Epoxy Resin Formulation Curing Agent Precursor Tailored cross-linking density

Exploration in Catalysis and Reaction Development

While direct applications of this compound in catalysis are not extensively documented, its structure suggests potential roles in the development of new catalysts and catalytic reactions. The synthesis of related benzoate esters, such as ethyl benzoate, has been achieved using various catalysts, including expandable graphite (B72142) under microwave conditions. cibtech.org

The conformational flexibility of the cyclohexyl ring can influence the reactivity of the molecule in catalytic processes. The different spatial arrangements of the atoms can affect how the molecule interacts with the active site of a catalyst, potentially leading to selectivity in certain reactions.

Furthermore, the compound could serve as a ligand precursor for the synthesis of novel metal complexes with catalytic activity. The oxygen atoms of the ketone and ester groups can act as coordination sites for metal ions. By modifying the organic scaffold, it may be possible to tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic performance in various organic transformations. The development of solid acid catalysts, such as those based on zirconium and titanium, has also been explored for the synthesis of methyl benzoates, indicating a broader interest in new catalytic methods for benzoate ester production. mdpi.com

Development of Specialty Chemicals and Fine Chemical Synthesis

This compound is a valuable starting material for the synthesis of specialty chemicals and fine chemicals. Its bifunctional nature allows for the creation of a wide array of derivatives with tailored properties for specific applications.

An example of the development of specialty chemicals from related structures is the synthesis of ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, which has shown potential as an organogelator for removing oil spills. mdpi.com This demonstrates how the benzoate ester framework can be elaborated to create molecules with specific functionalities for environmental applications.

The production of fine chemicals often requires multi-step syntheses to create complex molecules with high purity. The versatility of this compound as a synthetic intermediate makes it an attractive building block for the fine chemical industry. Its derivatives could find use in various sectors, including fragrances, and as intermediates for other functional materials.

Environmental Behavior and Degradation Pathways of Ethyl 4 3 Oxocyclohexyl Benzoate

Persistence and Degradability in Environmental Matrices

The persistence of Ethyl 4-(3-oxocyclohexyl)benzoate in the environment is largely determined by its susceptibility to biotic and abiotic degradation processes. The primary mechanism for the breakdown of this compound is expected to be microbial degradation, with hydrolysis of the ester bond being a key initial step.

Biodegradation:

The structure of this compound comprises a benzoate (B1203000) ester and a cyclohexanone (B45756) ring. Both moieties are known to be biodegradable under various conditions. Benzoates are generally considered to be readily biodegradable by a wide range of microorganisms under both aerobic and anaerobic conditions. frontiersin.orgnih.govnih.govnih.gov The degradation of benzoate often proceeds through its conversion to benzoyl-CoA, which then enters central metabolic pathways. nih.govethz.ch Several bacterial strains, including those from the genera Pseudomonas and Rhodococcus, have been identified as capable of degrading benzoate and its derivatives. nih.govmcgill.ca

The cyclohexanone portion of the molecule is also susceptible to microbial attack. Studies on cyclohexyl-derived ketones have shown that they can be biodegraded, although the rate and extent of degradation can be influenced by the specific structure of the compound. nih.gov For instance, some cyclohexyl-derived ketones have been observed to approach the 60% biodegradation pass level in OECD 301F and 301D tests over a 60-day period. nih.gov The degradation of n-alkylcyclohexanes is known to proceed via the formation of cyclohexanecarboxylic acid, which is then further metabolized.

The initial step in the biodegradation of this compound is likely the hydrolysis of the ethyl ester linkage, catalyzed by esterase enzymes, to yield ethanol (B145695) and 4-(3-oxocyclohexyl)benzoic acid. This is a common degradation pathway for benzoate esters. mcgill.ca Following hydrolysis, the resulting 4-(3-oxocyclohexyl)benzoic acid would be further degraded. The degradation of the cyclohexanone ring may involve Baeyer-Villiger monooxygenases, which insert an oxygen atom into the ring, leading to its linearization and subsequent metabolism.

Abiotic Degradation:

Abiotic degradation processes such as hydrolysis and photolysis may also contribute to the transformation of this compound in the environment.

Hydrolysis: The ester linkage in the molecule is susceptible to hydrolysis, particularly under alkaline or acidic conditions. However, at neutral pH, the rate of chemical hydrolysis is expected to be slow compared to microbial degradation.

Photolysis: Aromatic compounds can undergo photolysis when exposed to sunlight. While benzoic acid itself does not undergo significant photolysis, the presence of the oxocyclohexyl substituent could potentially influence the molecule's susceptibility to photodegradation. regulations.gov

The following table summarizes the expected degradation pathways for this compound based on the degradation of its constituent chemical groups.

Degradation Process Reactant Key Intermediates Expected Products Reference
Biotic Degradation (Aerobic) This compound4-(3-oxocyclohexyl)benzoic acid, Ethanol, Benzoyl-CoACarbon Dioxide, Water, Biomass nih.govethz.chmcgill.ca
Biotic Degradation (Anaerobic) This compound4-(3-oxocyclohexyl)benzoic acid, EthanolMethane, Carbon Dioxide, Biomass researchgate.net
Abiotic Degradation (Hydrolysis) This compound4-(3-oxocyclohexyl)benzoic acid, Ethanol- mcgill.ca

Bioaccumulation Potential and Biotransformation Studies

Bioaccumulation:

The bioaccumulation potential of a chemical refers to its ability to be taken up by and stored in the tissues of living organisms. This is often correlated with the compound's octanol-water partition coefficient (Log Kow), a measure of its lipophilicity. While no experimental Log Kow value is available for this compound, it can be estimated based on its structure. The presence of the aromatic ring and the cyclohexyl group suggests a moderate degree of lipophilicity, while the ester and ketone functionalities add some polarity. For comparison, the Log Kow of ethyl benzoate is approximately 2.6. The addition of the oxocyclohexyl group would likely increase the lipophilicity. Compounds with a Log Kow between 3 and 4 are generally considered to have a moderate potential for bioaccumulation.

Biotransformation:

Once absorbed by an organism, this compound would likely undergo biotransformation. The initial metabolic step is expected to be the hydrolysis of the ester bond to form 4-(3-oxocyclohexyl)benzoic acid and ethanol. The resulting carboxylic acid could then be conjugated with endogenous molecules such as glucuronic acid or amino acids to facilitate its excretion. The cyclohexanone ring could also be subject to reduction to the corresponding alcohol, cyclohexanol, which can also be conjugated and excreted.

The table below presents hypothetical biotransformation products of this compound.

Metabolic Reaction Substrate Enzyme System Product
Ester Hydrolysis This compoundCarboxylesterases4-(3-oxocyclohexyl)benzoic acid, Ethanol
Ketone Reduction 4-(3-oxocyclohexyl)benzoic acidCarbonyl reductases4-(3-hydroxycyclohexyl)benzoic acid
Conjugation 4-(3-oxocyclohexyl)benzoic acidUDP-glucuronosyltransferases4-(3-oxocyclohexyl)benzoyl-glucuronide

Mobility and Distribution in Soil and Aquatic Systems

The mobility and distribution of this compound in the environment will be governed by its partitioning behavior between soil/sediment, water, and air.

Soil Mobility:

The mobility of organic compounds in soil is primarily controlled by their sorption to soil organic matter and clay minerals. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict soil mobility. A higher Koc value indicates stronger sorption and lower mobility. For aromatic esters, sorption to soil is a significant process. nih.gov The Koc for this compound is not experimentally determined, but based on its structure, it is expected to have a moderate Koc value. For comparison, cyclohexanone has a predicted mean Koc value of 10, indicating high mobility. taylorfrancis.com However, the presence of the larger benzoate group in this compound would lead to a higher Koc and thus lower mobility than cyclohexanone. The mobility will also be influenced by soil properties such as organic carbon content and pH.

Distribution in Aquatic Systems:

In aquatic systems, this compound is expected to partition between the water column, sediment, and suspended particles. Its moderate lipophilicity suggests that it will have a tendency to adsorb to sediment and suspended organic matter. Volatilization from water to the atmosphere is expected to be a minor fate process due to its relatively low vapor pressure.

The following table provides estimated environmental partitioning characteristics for this compound based on related compounds.

Environmental Compartment Governing Process Expected Behavior Reference
Soil Sorption (Koc)Moderate to low mobility nih.govtaylorfrancis.com
Water Adsorption to sedimentPartitioning to sediment and suspended solids
Air VolatilizationLow potential for volatilization from water

Ecotoxicological Profiling and Environmental Impact Assessment

The ecotoxicological profile of a chemical provides information on its potential to cause harm to aquatic and terrestrial organisms.

Aquatic Toxicity:

No direct ecotoxicity data for this compound is available. However, data for its constituent parts, cyclohexanone and benzoates, can provide an indication of its potential toxicity. Cyclohexanone generally exhibits low to slight acute toxicity to aquatic organisms. taylorfrancis.com Benzoates also show low acute toxicity to fish and invertebrates. oecd.org For example, the LC50 for fish is typically greater than 100 mg/L for sodium benzoate. regulations.gov However, esters of some organic acids can be more toxic than the parent acid. juniperpublishers.com Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the toxicity of chemicals, and such models have been developed for aromatic compounds. nih.govnih.gov

Terrestrial Toxicity:

Information on the toxicity of this compound to terrestrial organisms such as earthworms and soil microorganisms is lacking. The degradation products, ethanol and 4-(3-oxocyclohexyl)benzoic acid, are expected to have low toxicity at environmentally relevant concentrations.

The table below summarizes available ecotoxicity data for compounds structurally related to this compound.

Organism Compound Endpoint Value (mg/L) Reference
FishSodium Benzoate96-h LC50>100 regulations.gov
Invertebrates (Daphnia magna)Sodium Benzoate48-h EC50>100 regulations.gov
AlgaeSodium Benzoate72-h EC50>10 regulations.gov
FishCyclohexanone96-h LC50>100 taylorfrancis.com
Invertebrates (Daphnia magna)Cyclohexanone48-h EC50>100 taylorfrancis.com

Based on the available information for structurally similar compounds, this compound is expected to be readily biodegradable and to have a low to moderate potential for bioaccumulation and toxicity to aquatic organisms. However, experimental data for the compound itself are necessary for a definitive environmental risk assessment.

Conclusions and Future Research Trajectories for Ethyl 4 3 Oxocyclohexyl Benzoate

Summary of Current Research Landscape

Research on ethyl 4-(3-oxocyclohexyl)benzoate and its isomers has primarily centered on their synthesis and potential applications as intermediates in the creation of more complex organic molecules. The compound's structure, featuring a benzoate (B1203000) group attached to a cyclohexanone (B45756) ring, provides a unique combination of aromatic and alicyclic features. This makes it a subject of interest in fields such as materials science and medicinal chemistry. While specific documentation for the 3-oxo isomer is less common, analogous synthetic strategies to the 4-oxo isomer are often employed. These methods typically involve reactions like Friedel-Crafts acylation and esterification. Spectroscopic techniques such as ¹H NMR and ¹³C NMR are crucial for structural validation after synthesis.

Identified Gaps and Unexplored Research Avenues

Despite its potential, several research areas concerning this compound remain largely unexplored. A significant gap exists in the comprehensive characterization and comparison of the 3-oxo and 4-oxo isomers. A detailed investigation into how the position of the ketone group on the cyclohexyl ring influences the compound's physical and chemical properties is needed.

Furthermore, the potential applications of this compound are not yet fully realized. While its use as a synthetic intermediate is acknowledged, its specific utility in the development of novel materials, such as liquid crystals or polymers, warrants further investigation. The unique molecular architecture of this compound, with its blend of rigid and flexible components, suggests it could be a valuable building block for materials with tailored properties. nih.govyork.ac.uk

Another underexplored avenue is the investigation of its biological activities. While related compounds have shown antimicrobial and anti-inflammatory properties, the specific bioactivity of this compound has not been extensively studied. Systematic screening for various biological targets could unveil potential pharmaceutical applications.

Emerging Methodologies and Interdisciplinary Approaches

Future research would benefit from the application of modern synthetic and analytical techniques. The development of more efficient and environmentally friendly synthetic routes is a key area for advancement. Innovations in catalysis could lead to higher yields and purity. chemicalbook.com Additionally, advanced computational modeling, such as Density Functional Theory (DFT), can provide deeper insights into the molecule's electronic structure, reactivity, and potential interactions with other molecules. mdpi.com

An interdisciplinary approach, combining organic synthesis with materials science and computational chemistry, will be crucial for unlocking the full potential of this compound. For instance, collaboration between synthetic chemists and materials scientists could lead to the design and creation of novel liquid crystals or polymers with specific thermal or optical properties. mdpi.comuchicago.edu Similarly, joint efforts between chemists and biologists could systematically explore its therapeutic potential.

Broader Implications for Organic Chemistry and Related Fields

Moreover, the exploration of its potential in areas like liquid crystals contributes to the ongoing development of advanced materials with applications in displays, sensors, and other technologies. nih.govyork.ac.uk The synthesis and characterization of such molecules also provide valuable practical experience and data for the broader chemical community.

Interactive Data Table: Properties of Related Compounds

Compound NameMolecular FormulaKey Features
Ethyl 4-(4-oxocyclohexyl)benzoateC₁₅H₁₈O₃Isomer of the title compound, used as a synthetic intermediate.
Ethyl 4-aminobenzoateC₉H₁₁NO₂A related benzoate with an amino group, used in pharmaceutical synthesis. sigmaaldrich.comorgsyn.org
Ethyl benzoateC₉H₁₀O₂The parent ester, used in fragrances and as a flavoring agent. chemicalbook.comwikipedia.org
4-Oxocyclohexyl benzoateC₁₃H₁₄O₃A similar structure lacking the ethyl group on the benzoate. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(3-oxocyclohexyl)benzoate?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or esterification. For example, cyclohexanone derivatives can react with ethyl 4-bromobenzoate under palladium-catalyzed cross-coupling conditions. Post-synthetic purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via 1H NMR^1 \text{H NMR} (e.g., δ 1.3 ppm for ester methyl, δ 4.3 ppm for ester CH2_2) and IR (C=O stretch at ~1700 cm1^{-1}). Yield optimization often requires adjusting stoichiometry and reaction time .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine chromatographic (HPLC with C18 column, acetonitrile/water mobile phase) and spectroscopic techniques. 13C NMR^{13} \text{C NMR} confirms the 3-oxocyclohexyl moiety (δ 210 ppm for ketone), while mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 263.1). Purity >95% is achievable with repetitive recrystallization in ethanol/water mixtures .

Q. What are its primary applications in material science?

  • Methodological Answer : The 3-oxocyclohexyl group enhances reactivity in polymer cross-linking. For example, it acts as a co-initiator in resin cements when combined with camphorquinone (CQ) and amines. Experimental design should optimize the CQ/amine ratio (e.g., 1:2) and monitor degree of conversion via FTIR spectroscopy (peak at 1638 cm1^{-1} for C=C) .

Advanced Research Questions

Q. How does the 3-oxocyclohexyl moiety influence stereoelectronic properties in catalysis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the ketone group’s electron-withdrawing effect, which stabilizes transition states in asymmetric catalysis. Compare Mulliken charges at the carbonyl oxygen (-0.45 e) with cyclohexane analogs (-0.12 e) to rationalize enhanced electrophilicity. Experimental validation via kinetic studies (e.g., enantioselective aldol reactions) is recommended .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to isolate variables. For instance, conflicting data on Suzuki-Miyaura coupling yields (40–75%) may arise from Pd catalyst loading (0.5–5 mol%) or solvent polarity (toluene vs. DMF). Response surface methodology (RSM) identifies optimal conditions, while in situ 31P NMR^{31} \text{P NMR} monitors catalytic intermediate stability .

Q. How can crystallography elucidate its solid-state behavior?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELXL refinement) reveals conformational flexibility of the 3-oxocyclohexyl ring (chair vs. boat). Hydrogen-bonding networks (e.g., C=O⋯H–O interactions at 2.8 Å) influence melting points and solubility. Compare with 4-oxocyclohexyl analogs to assess steric effects on packing efficiency .

Q. What bioactivity screening approaches are suitable for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) using fluorescence polarization. Molecular docking (AutoDock Vina) predicts binding affinity to active sites (e.g., ΔG = -8.2 kcal/mol for COX-2). Validate with SPR (surface plasmon resonance) to measure kinetic parameters (kon_\text{on}/koff_\text{off}) .

Methodological Notes

  • Synthetic Optimization : For scale-up, replace traditional column chromatography with centrifugal partition chromatography (CPC) to reduce solvent waste .
  • Data Conflict Resolution : Cross-validate spectroscopic results with independent techniques (e.g., XRD vs. NOESY for conformation analysis) .
  • Safety : Adhere to GHS protocols for ketone handling (ventilation, PPE) as outlined in safety data sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(3-oxocyclohexyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(3-oxocyclohexyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.